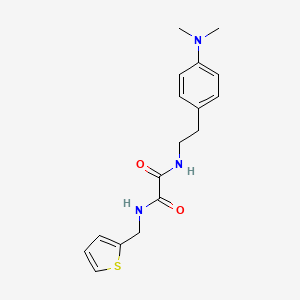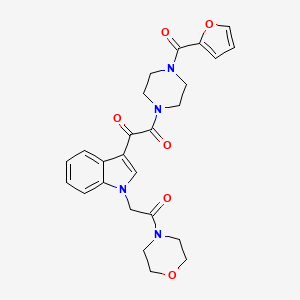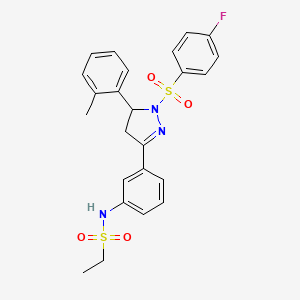
2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been developed, such as the synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Chemical Reactions Analysis
While specific chemical reactions involving “2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” are not available in the search results, similar compounds have been studied. For instance, the synthesis of 2-arylbenzothiazoles has been explored, with various synthetic pathways developed .Wissenschaftliche Forschungsanwendungen
- MTNA has shown promise as an anticancer agent due to its ability to inhibit tumor cell growth. Researchers have explored its potential in targeting specific cancer pathways, such as angiogenesis and cell proliferation .
- MTNA exhibits anti-inflammatory effects by modulating inflammatory mediators. It may serve as a lead compound for developing novel anti-inflammatory drugs .
- Studies suggest that MTNA possesses antioxidant properties, which could be valuable in combating oxidative stress-related diseases. Its radical-scavenging ability merits further investigation .
- MTNA derivatives have demonstrated antifungal activity against phytopathogenic fungi, including Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp. . This property could be harnessed for agricultural purposes.
- Researchers have explored MTNA’s impact on neuronal health. Its potential as a neuroprotective agent against neurodegenerative diseases warrants deeper exploration .
- MTNA can form stable complexes with transition metals. These complexes have been studied for their catalytic, magnetic, and luminescent properties. Coordination chemistry involving MTNA provides insights into ligand-metal interactions .
Anticancer Activity
Anti-inflammatory Properties
Antioxidant Potential
Antifungal Applications
Neuroprotective Effects
Metal Complexes and Coordination Chemistry
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes involved in redox reactions
Mode of Action
It’s likely that the compound interacts with its targets by donating or accepting electrons, similar to other nicotinamide coenzymes . This can result in changes in the redox state of the target, potentially affecting its function.
Biochemical Pathways
Compounds with similar structures have been found to be involved in redox reactions . These reactions are crucial for various metabolic processes, including energy production and detoxification.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have antifungal activity , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-((1-(4-Methylbenzyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11-4-6-12(7-5-11)10-20-15(21)9-14(17(20)22)25-16-13(18(23)24)3-2-8-19-16/h2-8,14H,9-10H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNNQZNPLCEQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)
![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)
![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)
![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B2399902.png)
![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)



